molecular formula C18H27BN2O4 B13407741 Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate

Cat. No.: B13407741
M. Wt: 346.2 g/mol
InChI Key: FTKCHVRDYUZYKC-UHFFFAOYSA-N
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Description

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a pyridine derivative under Suzuki-Miyaura cross-coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring yields boronic acids, while substitution reactions on the pyridine ring can produce a variety of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate apart from similar compounds is its unique combination of a pyridine ring and a piperidine carboxylate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H27BN2O4

Molecular Weight

346.2 g/mol

IUPAC Name

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-8-9-20-15(11-14)21-10-6-7-13(12-21)16(22)23-5/h8-9,11,13H,6-7,10,12H2,1-5H3

InChI Key

FTKCHVRDYUZYKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C(=O)OC

Origin of Product

United States

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